molecular formula C12H15NO3 B3001922 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid CAS No. 1042413-93-3

1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid

Cat. No.: B3001922
CAS No.: 1042413-93-3
M. Wt: 221.256
InChI Key: RUHKUSSRDNLLTL-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic acid is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted at the 1-position with a 4-methoxyphenylmethyl group and a carboxylic acid moiety at the 2-position. The 4-methoxyphenyl group introduces electron-donating properties, which may influence solubility, metabolic stability, and receptor interactions .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-10-4-2-9(3-5-10)8-13-7-6-11(13)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHKUSSRDNLLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid can be achieved through several synthetic routes. One common method involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine ring and methoxyphenyl group allow it to bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

  • This substitution may improve aqueous solubility but reduce lipophilicity .
  • 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS 159749-28-7): A Boc-protected derivative, highlighting the role of protecting groups in modulating reactivity during synthesis .

Positional Isomerism

Physical and Chemical Properties

Compound Name Substituent Melting Point (°C) Key Structural Feature Reference
1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic acid 4-Methoxyphenylmethyl Not reported Azetidine-2-carboxylic acid core -
1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one 4-Methoxyphenyl, phenoxy 188–189 Azetidin-2-one (β-lactam)
Methyl 1-(4-methoxyphenyl)imidazole-4-carboxylate 4-Methoxyphenyl, methyl ester Not reported Imidazole core
  • Azetidin-2-one derivatives (e.g., compound 3a in ) exhibit higher melting points (~188°C) due to crystallinity imparted by the β-lactam ring and aromatic substituents .
  • The absence of melting point data for the title compound suggests further experimental characterization is needed.

Biological Activity

1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 2133-34-8

Synthesis

Various synthetic routes have been explored for the preparation of this compound. A common method involves the use of thionyl chloride in a reaction with (S)-(-)-2-azetidinecarboxylic acid, yielding the desired azetidine derivative with good yields .

Antioxidant Activity

Recent studies have indicated that azetidine derivatives exhibit significant antioxidant properties. The compound was evaluated for its ability to scavenge free radicals and reduce oxidative stress markers in vitro. In one study, it demonstrated a notable reduction in intracellular reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative damage .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, highlighting its effectiveness compared to standard antibiotics .

Enzyme Inhibition

Research has also focused on the compound's ability to inhibit specific enzymes linked to disease pathways. For instance, it was tested as a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation. The results indicated that the compound could effectively inhibit DHFR activity, which is relevant for cancer treatment strategies .

Case Study 1: Antioxidant Effects in Cellular Models

A study investigated the effects of this compound on human cell lines exposed to oxidative stress. The treatment led to a significant increase in cell viability and a decrease in apoptosis markers compared to untreated controls. This suggests that the compound may enhance cellular resilience against oxidative challenges.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it possessed a lower MIC than some conventional antibiotics, indicating its potential as a novel antimicrobial agent worthy of further investigation.

Data Table: Biological Activities Overview

Activity Type Effect Reference
AntioxidantReduced ROS levels
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits dihydrofolate reductase

Q & A

Q. Key Analytical Validation :

  • 1H NMR : Look for characteristic signals: δ 3.8 ppm (methoxy group), δ 4.2–4.5 ppm (azetidine CH₂), and δ 7.3 ppm (aromatic protons) .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 235–250 (depending on substituents) .

Basic: How can researchers ensure purity of the compound during synthesis?

Methodological Answer:

  • Chromatographic Purification : Use silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) to isolate the product .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility data from structurally related azetidine derivatives .
  • Purity Criteria : Target ≥95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Common Contaminants :

  • Residual benzyl halides from incomplete alkylation (detectable via GC-MS).
  • Over-oxidation byproducts (e.g., azetidine ring-opened compounds) identified by LC-MS .

Advanced: How does the steric hindrance of the 4-methoxyphenyl group influence the compound’s reactivity?

Methodological Answer:
The 4-methoxybenzyl group introduces steric and electronic effects:

  • Steric Effects : Reduces nucleophilic substitution rates at the azetidine nitrogen. For example, acylation reactions may require prolonged reaction times (6–15 hours vs. 2–4 hours for unsubstituted analogs) .
  • Electronic Effects : The electron-donating methoxy group stabilizes intermediates in electrophilic aromatic substitution, but may hinder π-π stacking in crystallization.
  • Case Study : In analogs like 1-[(4-Chlorophenyl)methyl]azetidine-2-carboxylic acid, replacing methoxy with chloro increased reactivity in cross-coupling by 30% .

Q. Experimental Design :

  • Compare reaction kinetics (e.g., SN2 rates) with/without the 4-methoxy group using UV-Vis monitoring .

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Enantiomeric Purity : Ensure chiral integrity via chiral HPLC (e.g., Chiralpak AD-H column) . Impure enantiomers may show conflicting bioactivity (e.g., IC₅₀ variations of ±20% in kinase assays).
  • Solubility Artifacts : Use DMSO stocks ≤10 mM to avoid aggregation in cellular assays .
  • Case Study : In proline analog studies, racemic mixtures of azetidine-2-carboxylic acid showed 50% lower protein incorporation efficiency vs. enantiopure forms .

Q. Validation Workflow :

Confirm stereochemistry via X-ray crystallography (e.g., CCDC deposition for public validation) .

Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

Advanced: How can computational modeling guide structural modifications for target binding?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with targets (e.g., proline-rich domains in kinases).
  • QSPR Models : Correlate logP values (calculated via ChemAxon) with membrane permeability data .
  • Case Study : Methylation of the azetidine nitrogen in analogs improved binding affinity to HIV-1 protease by 1.5 kcal/mol in MD simulations .

Q. Experimental Validation :

  • Synthesize top-ranked derivatives (e.g., 3,4-dimethoxy variants) and test via SPR or ITC .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to azetidine-3-carboxylic acid) .
  • Ventilation : Conduct reactions in fume hoods; azetidine derivatives may release volatile byproducts (e.g., TFA during deprotection) .
  • Spill Management : Neutralize acidic residues with NaHCO₃ and absorb with vermiculite .

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